1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine
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Overview
Description
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with an ethanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol are typical reagents.
Substitution: Trimethylsilyl cyanide is often employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include various amine and oxide derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine
- ®-1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine
Uniqueness: 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine is unique due to its specific trifluoromethyl and ethanamine substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in various research applications .
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)6-12-2-5(3-13-6)7(8,9)10/h2-4H,11H2,1H3 |
InChI Key |
WSMHQFGEMUSHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C(F)(F)F)N |
Origin of Product |
United States |
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